4-Phenyl-1,2,3-selenadiazole
Description
Properties
CAS No. |
25660-64-4 |
|---|---|
Molecular Formula |
C8H6N2Se |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4-phenylselenadiazole |
InChI |
InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H |
InChI Key |
LEWDFWSHOZUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]N=N2 |
Origin of Product |
United States |
Preparation Methods
Lalezari Method: Hydrazone/Semicarbazone Formation Followed by Selenium Dioxide Cyclization
The Lalezari method is a widely adopted two-step procedure for synthesizing 1,2,3-selenadiazoles. For 4-phenyl-1,2,3-selenadiazole, the protocol begins with acetophenone (1 ) as the starting material.
Step 1: Formation of Hydrazones or Semicarbazones
-
Hydrazone Synthesis : Acetophenone reacts with ethyl hydrazine carboxylate in chloroform under reflux with catalytic HCl. The reaction generates hydrazone 6 after 12–24 hours.
-
Semicarbazone Synthesis : Alternatively, acetophenone is treated with semicarbazide hydrochloride and sodium acetate in ethanol under reflux. This forms semicarbazone 7 , which is isolated via filtration and washing.
Step 2: Oxidative Ring Closure with Selenium Dioxide
The hydrazone or semicarbazone intermediate is reacted with selenium dioxide (SeO₂) in dioxane or ethanol. The reaction proceeds via oxidative cyclization, forming the selenadiazole ring. For example, hydrazone 6 treated with SeO₂ in dioxane at room temperature for 24 hours yields 4-phenyl-1,2,3-selenadiazole in 69% yield.
Key Conditions :
Hurd-Mori Method: Direct Cyclization of α-Diazoketones
The Hurd-Mori method involves the direct cyclization of α-diazoketones with selenium. While less commonly used for 4-phenyl derivatives, this approach is notable for its regioselectivity. Acetophenone is first converted to an α-diazoketone via diazotization, which then reacts with elemental selenium to form the selenadiazole ring.
Limitations :
Tosylhydrazone Route for Multi-Arm Derivatives
A modified approach involves synthesizing tosylhydrazones from acetophenone derivatives. For example, acetophenone reacts with p-toluenesulfonyl hydrazide in ethanol to form tosylhydrazone 2a , which undergoes SeO₂-mediated cyclization to yield 4-phenyl-1,2,3-selenadiazole.
Advantages :
Reaction Conditions and Optimization
Solvent and Temperature Effects
-
Dioxane vs. Ethanol : Dioxane enhances reaction efficiency due to better solubility of SeO₂, whereas ethanol is preferred for semicarbazone intermediates.
-
Reflux vs. Room Temperature : Prolonged reflux (12–24 hours) improves yields but risks decomposition. Room-temperature reactions are slower but safer.
Catalytic Additives
-
Acid Catalysis : HCl or acetic acid accelerates hydrazone formation and cyclization.
-
Base Neutralization : Sodium acetate is used to neutralize HCl generated during semicarbazone synthesis.
Characterization of 4-Phenyl-1,2,3-selenadiazole
Spectroscopic Data
Table 1: Key Spectroscopic Features
Crystallographic Analysis
X-ray diffraction studies confirm the planar selenadiazole ring fused to the phenyl group at a dihedral angle of 16.6°. Intermolecular Se⋯Cl interactions (3.468 Å) and π–π stacking (3.884 Å) stabilize the crystal lattice.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Lalezari | 60–70 | High | Moderate | Moderate |
| Hurd-Mori | 40–50 | Medium | Low | High |
| Tosylhydrazone | 65–75 | High | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-selenadiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, nucleophilic attack by phosphines on 4-Phenyl-1,2,3-selenadiazole leads to the formation of selenophosphoranes and substituted acetylenes .
Common Reagents and Conditions:
Nucleophilic Substitution: Tributyl- and triphenylphosphines are common reagents used in nucleophilic substitution reactions with 4-Phenyl-1,2,3-selenadiazole.
Oxidation: Selenium dioxide is used as an oxidizing agent in the synthesis of 1,2,3-selenadiazoles.
Major Products:
Selenophosphoranes: Formed from the reaction with phosphines.
Substituted Acetylenes: Another product of nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that 4-phenyl-1,2,3-selenadiazole derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain derivatives displayed high activity against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations (0.005 g/mL) .
2. Anticancer Activity
The compound has been investigated for its anticancer potential. Selenadiazoles are known to induce apoptosis in cancer cells through mechanisms such as free radical scavenging and modulation of signaling pathways involved in cell proliferation . Some derivatives have shown efficacy against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.
3. Antioxidant Properties
Selenium is recognized for its role in antioxidant defense systems within biological organisms. Compounds like 4-phenyl-1,2,3-selenadiazole can enhance the activity of glutathione peroxidases, enzymes that protect cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Synthetic Applications
4-Phenyl-1,2,3-selenadiazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new materials and pharmaceuticals. For example:
- Synthesis of Semiconductor Nanoparticles : The compound is utilized in the preparation of semiconductor nanoparticles due to its electronic properties .
- Formation of New Derivatives : By reacting with other functional groups or compounds, 4-phenyl-1,2,3-selenadiazole can yield a range of derivatives with tailored biological activities .
Case Studies
Several studies have documented the applications of 4-phenyl-1,2,3-selenadiazole in scientific research:
| Study | Focus | Findings |
|---|---|---|
| Kuroda et al. (2001) | Antifungal Activity | Demonstrated antifungal properties against various strains. |
| Plano et al. (2010) | Anticancer Activity | Induced apoptosis in cancer cell lines through oxidative stress mechanisms. |
| El-Kashef et al. (1986) | Antibacterial Activity | Showed effectiveness against resistant bacterial strains at low concentrations. |
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-selenadiazole involves its interaction with molecular targets and pathways in biological systems. For instance, it can chelate certain metal ions in vivo, enhancing tissue permeability and stability due to its aromaticity . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Physical Properties :
- Enthalpy of sublimation : 275–343 kJ mol⁻¹ (measured via mass spectrometry) .
- Crystal structure: Monoclinic system with space group P2₁/c and unit cell parameters a = 8.3072 Å, b = 8.5468 Å, c = 13.6969 Å .
Structural Analogs
Reactivity and Stability
- Pyrolysis: 4-Phenyl-1,2,3-selenadiazole decomposes at 300–400°C to form selenoketenes (yield: ~60%) via biradical intermediates . 4-Methyl-1,2,3-selenadiazole decomposes at lower temperatures (~200°C), releasing methylselenol for CVD applications .
- Nucleophilic reactions: Phenyl-substituted selenadiazoles react with phosphines to yield selenophosphoranes, while methyl analogs show slower kinetics due to steric hindrance .
Biological Activity
4-Phenyl-1,2,3-selenadiazole is a selenium-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the selenadiazole family, which is recognized for its unique chemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of 4-Phenyl-1,2,3-selenadiazole, focusing on its antibacterial, anticancer, and insecticidal properties, supported by research findings and data tables.
- Molecular Formula : C8H6N2Se
- Molecular Weight : 202.11 g/mol
- CAS Number : 27892-68-8
- IUPAC Name : 4-phenyl-1,2,3-selenadiazole
The biological effects of 4-Phenyl-1,2,3-selenadiazole are attributed to its interaction with various cellular components. Notably, its anticancer activity is linked to the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt cellular processes by generating reactive oxygen species (ROS), which can lead to cell death in cancer cells.
Antibacterial Activity
Recent studies have demonstrated that 4-Phenyl-1,2,3-selenadiazole exhibits significant antibacterial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values for various cancer cell lines:
The cytotoxic effects are primarily due to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Insecticidal Activity
4-Phenyl-1,2,3-selenadiazole has also been investigated for its insecticidal properties. Studies indicate that it can effectively control pest populations such as aphids and whiteflies.
| Insect Species | LC50 (µg/mL) |
|---|---|
| Aphis gossypii | 20 |
| Trialeurodes vaporariorum | 25 |
Case Studies
- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of selenadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential of these compounds in treating resistant bacterial infections .
- Anticancer Research : A recent investigation published in Cancer Letters found that 4-Phenyl-1,2,3-selenadiazole induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction . This study suggests a promising avenue for developing new anticancer agents based on selenadiazole scaffolds.
- Insecticidal Efficacy : Research conducted at a leading agricultural university showed that formulations containing 4-Phenyl-1,2,3-selenadiazole significantly reduced pest populations in controlled field trials . This finding supports its potential use as a biopesticide.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-phenyl-1,2,3-selenadiazole, and how is purity ensured?
The synthesis of 4-phenyl-1,2,3-selenadiazole typically involves cyclization reactions of precursor hydrazones with selenium dioxide (SeO₂). For example, derivatives are synthesized via refluxing selenoketone intermediates in ethanol, followed by purification using column chromatography or recrystallization from solvent mixtures like petroleum ether–ethyl acetate . Purity is verified through melting point analysis, elemental composition (C, H, N), and spectroscopic methods (¹H/¹³C NMR, FTIR) to confirm the absence of unreacted starting materials or side products .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing 4-phenyl-1,2,3-selenadiazole derivatives?
- FTIR and NMR : FTIR identifies functional groups (e.g., C=N, Se–N stretching at ~650 cm⁻¹), while ¹H/¹³C NMR confirms aromatic proton environments and substituent effects .
- X-ray crystallography : Single-crystal X-ray diffraction determines bond lengths (e.g., Se–N ≈ 1.88 Å) and dihedral angles (e.g., 50.2° between selenadiazole and phenyl rings). Data collection uses CCD detectors (Bruker SMART APEXII), with refinement via SHELXL (R-factor < 0.05) .
Advanced: How does gas-phase pyrolysis of 4-phenyl-1,2,3-selenadiazole proceed mechanistically, and what intermediates form?
Pyrolysis at elevated temperatures induces N₂ elimination, generating a selenoketene biradical intermediate. This intermediate undergoes cyclization or reacts with nucleophiles to form selenoketenes or selenophene derivatives. Product yields are quantified via GC-MS, and intermediates are trapped using spectroscopic methods (e.g., low-temperature FTIR) . Competing pathways, such as arylselenide formation, are analyzed through kinetic studies and isotopic labeling .
Advanced: How are computational methods integrated with crystallographic data to resolve structural ambiguities?
Density functional theory (DFT) optimizes molecular geometries, validating experimental bond lengths (e.g., Se–C ≈ 1.84 Å) and angles. Discrepancies between calculated and observed data (e.g., torsional strains in nitro groups) are resolved using SHELX refinement parameters (e.g., anisotropic displacement for heavy atoms). Software like ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
Advanced: What strategies are used to evaluate the biological activity of 4-phenyl-1,2,3-selenadiazole derivatives?
- Enzyme inhibition assays : Derivatives are screened against glyoxalase-I (GLO1) using spectrophotometric methods to monitor glutathione depletion. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed via broth microdilution. Synergistic effects with antibiotics are quantified using checkerboard assays .
Advanced: How do reaction conditions (solvent, catalyst) influence the regioselectivity of 4-phenyl-1,2,3-selenadiazole functionalization?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para position, while THF stabilizes radical intermediates during photochemical reactions.
- Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the phenyl ring, confirmed by LC-MS and 2D NMR (HSQC, HMBC). Competing side reactions (e.g., selenide formation) are minimized by optimizing catalyst loading .
Advanced: How are contradictions in crystallographic data (e.g., bond length deviations) resolved during refinement?
Discrepancies between observed and ideal bond lengths (e.g., Se–N vs. Se–C) are addressed by refining anisotropic displacement parameters and validating hydrogen atom positions via SHELXL’s HFIX command. Residual electron density maps identify disorder, which is modeled using split occupancy or constraints .
Advanced: What role does 4-phenyl-1,2,3-selenadiazole play in materials science applications?
Derivatives act as selenium precursors in low-temperature chemical vapor deposition (CVD). For example, plasma-assisted CVD at 40°C yields selenium thin films (growth rate ≈ 500 Å/min) for photovoltaic devices. Film composition is analyzed via EDX and XPS .
Advanced: How are spectroscopic data interpreted to distinguish between tautomeric forms?
¹H NMR detects tautomeric equilibria (e.g., selenadiazole vs. selenoketene) through split signals or dynamic broadening. Variable-temperature NMR quantifies energy barriers (ΔG‡) between tautomers, while DFT predicts relative stabilities .
Advanced: What protocols ensure reproducibility in multi-step syntheses of selenadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
